molecular formula C12H16N4O3 B2569594 N-(2-Oxo-2-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamid CAS No. 2034572-08-0

N-(2-Oxo-2-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamid

Katalognummer: B2569594
CAS-Nummer: 2034572-08-0
Molekulargewicht: 264.285
InChI-Schlüssel: VXAVHMSAORKZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and an acetamide group

Wissenschaftliche Forschungsanwendungen

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industry: It can serve as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group to form the pyrimidin-4-yloxy intermediate.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Coupling Reaction: The pyrimidin-4-yloxy intermediate is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-4-yloxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The acetamide group can also contribute to the overall binding through hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is unique due to the presence of both a pyrimidine ring and a pyrrolidine ring, which can provide a distinct set of interactions and binding affinities compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific biological activities.

Biologische Aktivität

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound notable for its unique structure, which includes both a pyrimidine and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, with a molecular weight of approximately 276.29 g/mol. The presence of the pyrimidine and pyrrolidine rings contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidin-4-yloxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. The acetamide group also plays a role in stabilizing the interaction through additional hydrogen bonds.

Enzyme Inhibition

Research indicates that N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, compounds with similar structures have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), which is implicated in cancer progression and cell survival mechanisms.

Anticancer Potential

The compound has been studied for its anticancer properties, particularly as a dual inhibitor of PI3K and bromodomain-containing protein 4 (BRD4). These pathways are crucial for tumor growth and metastasis. Preclinical studies suggest that derivatives of this compound can significantly inhibit cell proliferation in cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide exhibits unique biological activities due to its specific structural features. Below is a summary table showcasing comparable compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamidePyridine instead of pyrimidineAnticancer activity
N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamidePiperidine instead of pyrrolidineAntimicrobial properties
N-(2-hydroxyethyl)-acetamideLacks heterocyclic ringsLimited biological activity

This table illustrates how variations in the structural components can lead to differing biological activities, emphasizing the importance of the pyrimidine and pyrrolidine moieties in conferring specific effects.

Case Studies

Several studies have focused on the biological activity of compounds related to N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide:

  • Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) : A study found that similar compounds demonstrated potent inhibition against TACE, which is critical in inflammatory responses and cancer progression. Compounds derived from a related scaffold showed IC50 values below 5 nM, indicating strong inhibitory potential .
  • Anticancer Activity : Research on derivatives indicated significant inhibition of cancer cell lines through interference with key signaling pathways. For example, compounds targeting PI3K showed reduced cell viability in breast cancer models .

Eigenschaften

IUPAC Name

N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-9(17)14-6-12(18)16-5-3-10(7-16)19-11-2-4-13-8-15-11/h2,4,8,10H,3,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAVHMSAORKZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.